

4-Benzoylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzoylbiphenyl

Cat. No.: B106861

[Get Quote](#)

In-depth Technical Guide to 4-Benzoylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Benzoylbiphenyl, also known as 4-phenylbenzophenone, is an aromatic ketone with the chemical formula $C_{19}H_{14}O$. It is a white to off-white crystalline solid at room temperature. This compound is of significant interest in both industrial and pharmaceutical applications, primarily serving as a highly efficient Type II photoinitiator in UV curing processes and as a versatile intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.

Physicochemical Properties

4-Benzoylbiphenyl is characterized by its high thermal stability and solubility in common organic solvents, while being insoluble in water. Its key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₄ O	
Molecular Weight	258.31 g/mol	
Melting Point	99-101 °C	
Boiling Point	419-420 °C	
Density	1.0651 g/cm ³ (estimate)	
Water Solubility	73.6 µg/L at 20°C	
LogP	4.7 at 35°C	
UV Absorption Peak	248 nm	

Experimental Protocols

Synthesis of 4-Benzoylbiphenyl via Friedel-Crafts Acylation

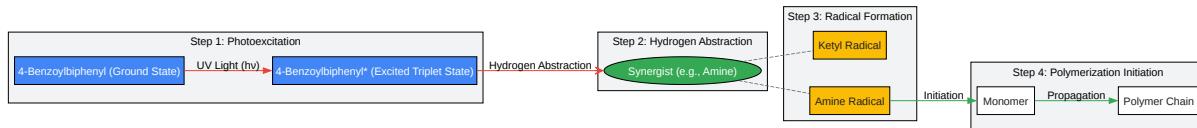
A common and effective method for the synthesis of **4-Benzoylbiphenyl** is the Friedel-Crafts acylation of biphenyl with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Materials:

- Biphenyl
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH₂Cl₂) (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution (NaHCO₃)

- Anhydrous magnesium sulfate (MgSO_4)
- Ice
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Beaker
- Rotary evaporator

Procedure:


- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
- **Addition of Acylating Agent:** Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
- **Addition of Biphenyl:** Following the addition of benzoyl chloride, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours.
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexanes and ethyl acetate, to yield pure **4-Benzoylbiphenyl**.

Signaling and Mechanistic Pathways

Photoinitiation Mechanism of 4-Benzoylbiphenyl (Type II)

4-Benzoylbiphenyl functions as a Type II photoinitiator. Upon absorption of UV radiation, it does not undergo direct cleavage to form radicals. Instead, the excited triplet state of the **4-Benzoylbiphenyl** molecule abstracts a hydrogen atom from a synergist, typically a tertiary amine or a thiol, to generate a pair of radicals that initiate polymerization.

[Click to download full resolution via product page](#)

Caption: Type II Photoinitiation Mechanism of **4-Benzoylbiphenyl**.

Applications in Drug Development

Beyond its role as a photoinitiator, **4-Benzoylbiphenyl** is a valuable building block in medicinal chemistry. Its rigid biphenyl scaffold is a common feature in the design of various therapeutic agents. It serves as a key intermediate in the synthesis of antifungal compounds, such as certain bibenzazole derivatives. The ability to functionalize the benzoyl and biphenyl moieties allows for the creation of a diverse library of compounds for drug discovery programs.

- To cite this document: BenchChem. [4-Benzoylbiphenyl molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106861#4-benzoylbiphenyl-molecular-weight-and-formula\]](https://www.benchchem.com/product/b106861#4-benzoylbiphenyl-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com